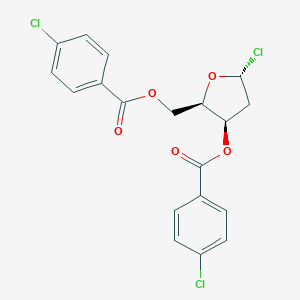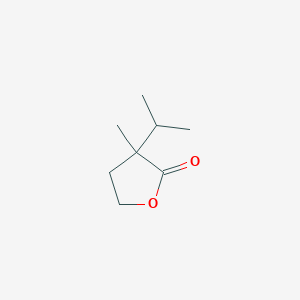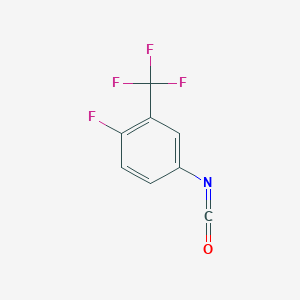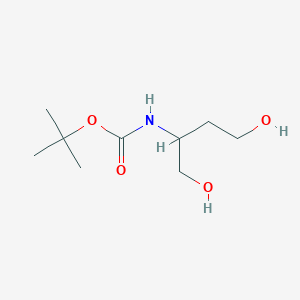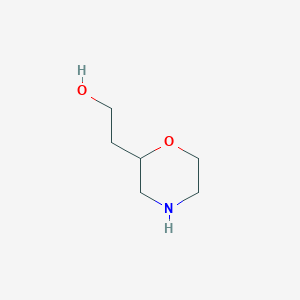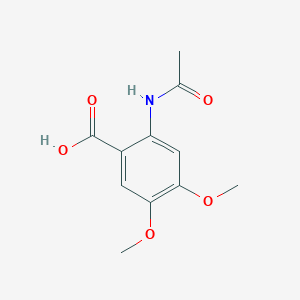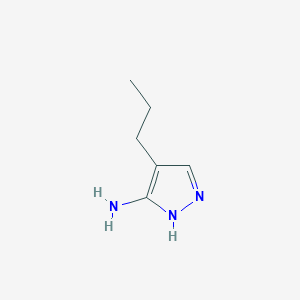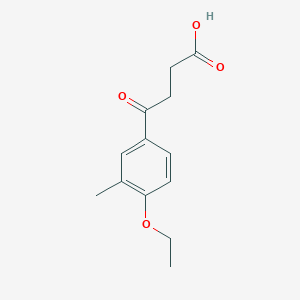
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C13H18O3 . It is a derivative of butanoic acid, which is a carboxylic acid with a four-carbon structure. The compound has an ethoxy group and a methyl group attached to the phenyl ring, which is connected to the butanoic acid backbone .
Molecular Structure Analysis
The molecular structure of “4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid” can be represented by the InChI string:InChI=1S/C13H18O3/c1-3-16-12-8-7-11(9-10(12)2)5-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) . This indicates that the compound has a total of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid” is 222.28 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are both 222.125594432 g/mol . The topological polar surface area is 46.5 Ų , and the heavy atom count is 16 .Aplicaciones Científicas De Investigación
Structural and Molecular Studies
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, a structurally related compound, has been studied for its crystalline structure, showcasing the dihedral angles between the mean planes of the phenyl ring and the oxoamine group, and the hydrogen bonding patterns forming a two-dimensional network. These structural insights contribute to understanding the molecular conformations and interactions of similar compounds (Nayak et al., 2013).
Spectroscopic Analysis and Molecular Properties
A detailed spectroscopic analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed its molecular structure, vibrational wavenumbers, and electronic properties. Such studies are crucial for understanding the chemical behavior and potential applications of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid in various scientific fields (Raju et al., 2015).
Antioxidant Properties
The antioxidant properties of new 4-hydroxycoumarin derivatives, closely related to the chemical structure of interest, were investigated, highlighting the potential for similar compounds like 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid to possess significant antioxidant activities. This application is critical in pharmaceuticals and nutraceuticals for combating oxidative stress (Stanchev et al., 2009).
Application in Alzheimer's Disease Research
A novel fluorescent probe for β-amyloids was synthesized using a derivative similar to 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, indicating its potential application in the molecular diagnosis of Alzheimer’s disease. This highlights the compound's relevance in neurological research and potential therapeutic applications (Fa et al., 2015).
ELISA Development for Pesticide Analysis
The synthesis of related haptens for the development of a sensitive ELISA for pesticide analysis in fruit samples illustrates the application of similar chemical structures in analytical chemistry and food safety. This demonstrates the compound's potential utility in developing novel analytical methods for environmental and food contaminants detection (Zhang et al., 2008).
Propiedades
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8H,3,5,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGEBHLBXPYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424645 |
Source


|
| Record name | 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
150435-98-6 |
Source


|
| Record name | 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

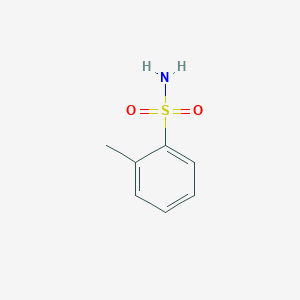
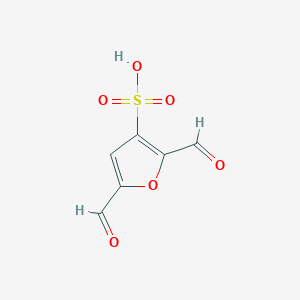
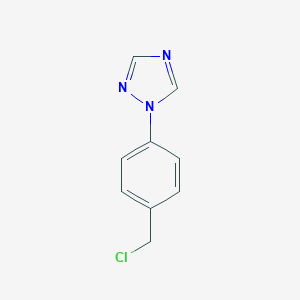
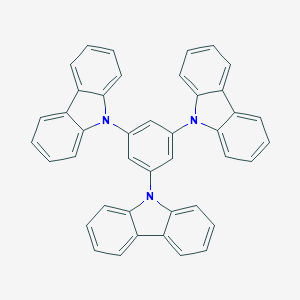
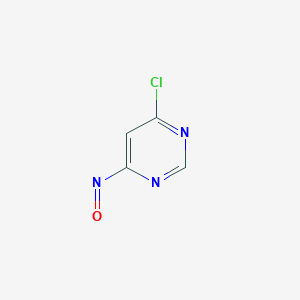
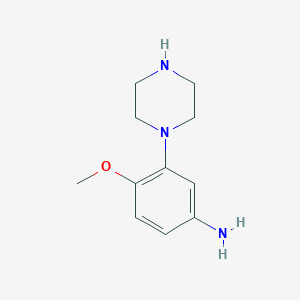
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
